molecular formula C7H10F2O B2867362 3,3-Difluorocyclohexanecarbaldehyde CAS No. 1374657-55-2

3,3-Difluorocyclohexanecarbaldehyde

Cat. No.: B2867362
CAS No.: 1374657-55-2
M. Wt: 148.153
InChI Key: HQMNJENYWJGTDD-UHFFFAOYSA-N
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Description

3,3-Difluorocyclohexanecarbaldehyde is an organic compound with the molecular formula C₇H₁₀F₂O. It is a derivative of cyclohexane, where two hydrogen atoms on the cyclohexane ring are replaced by fluorine atoms, and an aldehyde group is attached to the ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorocyclohexanecarbaldehyde typically involves the fluorination of cyclohexanecarbaldehyde. One common method is the direct fluorination of cyclohexanecarbaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure high purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclohexanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Difluorocyclohexanecarbaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclohexanecarbaldehyde depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would depend on the specific drug or therapeutic agent it is part of. The molecular targets and pathways involved would vary accordingly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluorocyclohexanecarbaldehyde is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical reactivity and physical properties. Its fluorine atoms contribute to its stability and reactivity, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3,3-difluorocyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)3-1-2-6(4-7)5-10/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMNJENYWJGTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374657-55-2
Record name 3,3-difluorocyclohexane-1-carbaldehyde
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